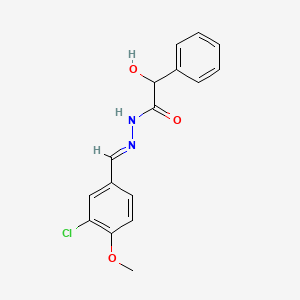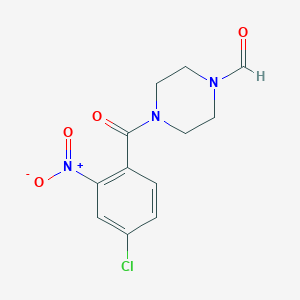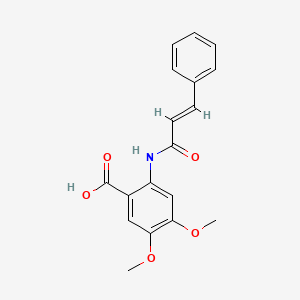![molecular formula C14H15BrN2O2 B5863248 ethyl 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylate](/img/structure/B5863248.png)
ethyl 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylate, also known as BDDA, is a cyanoacrylate monomer that has been widely used in scientific research. The compound is known for its ability to form strong and stable bonds with various substrates, making it an important tool in the field of materials science and biotechnology.
作用机制
The mechanism of action of ethyl 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylate involves the formation of covalent bonds between the cyanoacrylate monomer and the substrate. The reaction proceeds via a free radical mechanism, where the cyanoacrylate monomer undergoes rapid polymerization in the presence of moisture and other nucleophiles. The resulting polymer forms a strong and stable bond with the substrate, which is characterized by its high strength and durability.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not known to have any significant physiological effects. However, it is important to handle the compound with care as it can cause skin and eye irritation upon contact.
实验室实验的优点和局限性
The advantages of using ethyl 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylate in lab experiments include its ability to form strong and stable bonds with various substrates, its low toxicity, and its ease of use. However, the limitations of using this compound include its sensitivity to moisture and other nucleophiles, which can affect the stability of the bond formed. It is also important to note that this compound should be handled with care as it can cause skin and eye irritation upon contact.
未来方向
There are several future directions for the use of ethyl 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylate in scientific research. One potential application is in the development of new biomaterials for tissue engineering and regenerative medicine. This compound-based adhesives and coatings could also be used in the development of new medical devices such as implants and prosthetics. Another potential direction is in the development of new materials for use in the electronics industry, where this compound-based coatings and adhesives could be used to improve the performance and durability of electronic devices.
Conclusion:
In conclusion, this compound is a versatile cyanoacrylate monomer that has been widely used in scientific research. The compound has been shown to have excellent bonding strength and durability, making it suitable for use in various applications such as in the aerospace and automotive industries. The future directions for the use of this compound in scientific research are promising, and it is expected that the compound will continue to play an important role in the development of new materials and technologies.
合成方法
The synthesis of ethyl 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylate involves the reaction of ethyl cyanoacetate with 3-bromo-4-(dimethylamino)phenylacetonitrile in the presence of a base catalyst such as sodium hydride or potassium carbonate. The reaction proceeds via the Michael addition of the cyanoacetate to the nitrile group, followed by intramolecular cyclization to form the cyanoacrylate product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
科学研究应用
Ethyl 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylate has been widely used in scientific research due to its ability to form strong and stable bonds with various substrates. The compound has been used in the development of novel materials such as adhesives, coatings, and composites. This compound-based adhesives have been shown to have excellent bonding strength and durability, making them suitable for use in various applications such as in the aerospace and automotive industries.
属性
IUPAC Name |
ethyl (E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-4-19-14(18)11(9-16)7-10-5-6-13(17(2)3)12(15)8-10/h5-8H,4H2,1-3H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIXLCGWOWLBKF-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)N(C)C)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)N(C)C)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(dimethylamino)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5863169.png)

![1-[(4-nitrophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5863198.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5863207.png)
![N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5863214.png)

![4-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5863225.png)


![3-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5863240.png)
![1-({[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5863259.png)
![2-cyclooctyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5863263.png)
